molecular formula C12H13ClN2O3 B1669848 Dazoxiben hydrochloride CAS No. 74226-22-5

Dazoxiben hydrochloride

Cat. No.: B1669848
CAS No.: 74226-22-5
M. Wt: 268.69 g/mol
InChI Key: PVKDFUXBDJPRGU-UHFFFAOYSA-N
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Description

Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.

Biochemical Analysis

Biochemical Properties

Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, this compound can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, this compound prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, this compound may influence gene expression by altering the levels of thromboxane A2 and other related molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, this compound reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of this compound within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKDFUXBDJPRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78218-09-4 (Parent)
Record name Dazoxiben hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225215
Record name Dazoxiben hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74226-22-5
Record name Dazoxiben hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74226-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dazoxiben hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dazoxiben hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAZOXIBEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1.3 g of 1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide in 100 ml of 2N-hydrochloric acid was heated at 80° C. for 2 hours. After cooling, the solution was treated with an activated charcoal and concentrated under reduced pressure. The residue were triturated with acetone and the resulting crystals were filtered and dried to obtain 0.64 g of 4-[2-(1-imidazolyl)ethoxy]benzoic acid hydrochloride (79.0% yield). Colorless granules.
Name
1-acetyl-3-[2-(4-ethoxycarbonylphenoxy)ethyl]imidazolium iodide
Quantity
1.3 g
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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